molecular formula C24H31N5O B2635074 3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-98-7

3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2635074
CAS No.: 442572-98-7
M. Wt: 405.546
InChI Key: WTAQHTNJBFDKAK-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3-methylbutyl group at position 2, a morpholine-containing ethylamino moiety at position 1, and a nitrile group at position 2. The morpholine ring in its structure is hypothesized to enhance solubility and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

3-methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-17(2)8-9-19-18(3)20(16-25)24-27-21-6-4-5-7-22(21)29(24)23(19)26-10-11-28-12-14-30-15-13-28/h4-7,17,26H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAQHTNJBFDKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Pyrido[1,2-a]benzimidazole core : This heterocyclic structure is known for its diverse biological activities.
  • Morpholine moiety : The presence of morpholine suggests potential interactions with biological targets, enhancing solubility and bioavailability.
  • Carbonitrile group : This functional group can influence the compound's reactivity and biological interactions.

Molecular Formula

The molecular formula can be summarized as follows:

ElementCount
C19
H25
N3

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research into related benzimidazole derivatives has shown efficacy against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]benzimidazole significantly inhibited the growth of non-small cell lung carcinoma (NSCLC) cells. The compound's ability to induce apoptosis was attributed to its interaction with the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent cell death.

Antimicrobial Activity

The presence of morpholine in the structure may also confer antimicrobial properties. Morpholine derivatives have been documented to exhibit activity against a range of bacterial strains.

Research Findings : A study highlighted in Bioorganic & Medicinal Chemistry Letters found that morpholine-containing compounds displayed potent antibacterial activity against Gram-positive bacteria, suggesting that this compound could have similar effects.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism for many therapeutic agents.

Example : Inhibitors targeting protein kinases have been a focus in cancer therapy. Similar compounds have shown promise in selectively inhibiting kinases involved in tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at positions 1, 2, and 3 of the pyrido[1,2-a]benzimidazole core. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties Ref.
Target Compound 2-(3-methylbutyl), 1-(2-morpholin-4-ylethylamino), 3-methyl ~405.59* Enhanced solubility due to morpholine; potential anticancer/antimicrobial activity
3-Methyl-1-oxo-2-[3-(trifluoromethyl)benzyl]-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3d) 2-(3-CF3-benzyl), 1-oxo 380.10 High yield (83%); active against TB/MDR-TB
3-Methyl-2-(4-methoxybenzyl)-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3h) 2-(4-methoxybenzyl), 1-oxo 344.14 Moderate yield (74%); electron-donating group may reduce potency
3-Methyl-1-(4-substituted phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile (14a-c) 1-(aryl amino) ~334–361 Anticancer activity; substituents influence logP and membrane permeability
3-Methyl-2-(2-methylprop-2-enyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2-(isopentyl), 1-piperidinyl 344.46 Higher lipophilicity (logP ~6.0); potential CNS penetration
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-chloro, 2-(2-chloroethyl) 304.17 Reactive alkylating agent; cytotoxic but poor selectivity

*Calculated based on analog data in .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: Morpholine and piperazine derivatives (e.g., target compound and ) exhibit higher aqueous solubility (logS ~-4.5 to -3.5) compared to nonpolar analogs like 3g (logS ~-5.5) .

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